molecular formula C16H13BrCl3NO2 B11709523 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide

Cat. No.: B11709523
M. Wt: 437.5 g/mol
InChI Key: UVGIHQWBAFAVPG-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide is a halogenated acetamide derivative characterized by a 4-bromophenoxy group attached to a trichloroethyl backbone and a phenylacetamide moiety. The trichloroethyl group may enhance metabolic stability, while the bromophenoxy substituent could influence lipophilicity and binding affinity to biological targets.

Properties

Molecular Formula

C16H13BrCl3NO2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide

InChI

InChI=1S/C16H13BrCl3NO2/c17-12-6-8-13(9-7-12)23-15(16(18,19)20)21-14(22)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,21,22)

InChI Key

UVGIHQWBAFAVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form an intermediate, which is then reacted with 2-phenylacetamide. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the trichloroethyl group.

    Hydrolysis: Phenylacetic acid and 4-bromophenol.

Scientific Research Applications

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylacetamide group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ in aromatic substituents, halogenation patterns, and backbone modifications. Key examples include:

Compound Name Molecular Formula Key Substituents Molecular Weight Reported Activity/Use
N-[1-(4-Bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide C₁₆H₁₂BrCl₃NO₂ (inferred) 4-Bromophenoxy, trichloroethyl, phenylacetamide ~447.5 (estimated) Not explicitly reported; inferred stability from trichloroethyl group
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 4-Bromophenyl, thiophene-2-yl 296.19 Antimycobacterial activity
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide C₁₀H₁₁BrFNO₂ 4-Bromo-2-fluorophenoxy, dimethylamine 276.1 No direct activity reported; used in synthetic intermediates
N-[1-(4-Chlorobenzenesulfonamido)-2,2,2-trichloroethyl]ethoxyacetamide C₁₃H₁₄Cl₄N₂O₄S (inferred) Trichloroethyl, ethoxyacetamide, sulfonamide ~466.5 (estimated) Synthesized via reflux with NaOH/EtOH; 35% yield

Key Observations :

  • Bioactivity : Thiophene-containing analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) exhibit antimycobacterial activity, likely due to the thiophene’s electron-rich aromatic system enhancing target interaction . The absence of thiophene in the target compound may reduce such activity unless compensated by the phenyl group.
  • Halogenation : Bromine and chlorine atoms improve lipophilicity and resistance to oxidative metabolism. The trichloroethyl group in the target compound may confer higher metabolic stability compared to dimethylamine or ethoxyacetamide analogs .
  • Synthetic Yields : Trichloroethyl derivatives often require harsh conditions (e.g., reflux with NaOH/EtOH), resulting in moderate yields (35–48%) .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • The target compound’s trichloroethyl and bromophenoxy groups likely reduce aqueous solubility compared to dimethylacetamide analogs (e.g., 2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide), which have polar dimethylamine groups .
Stability
  • Trichloroethyl derivatives are resistant to hydrolysis under acidic conditions but may undergo dehalogenation under basic or reductive environments .

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